molecular formula C10H12ClNO3S B2421388 4-Acetamido-2,6-dimethylbenzenesulphonyl chloride CAS No. 132414-06-3

4-Acetamido-2,6-dimethylbenzenesulphonyl chloride

Cat. No.: B2421388
CAS No.: 132414-06-3
M. Wt: 261.72
InChI Key: XQFBWESVEXROIM-UHFFFAOYSA-N
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Description

4-Acetamido-2,6-dimethylbenzenesulphonyl chloride ( 132414-06-3) is a specialized organic compound with the molecular formula C 10 H 12 ClNO 3 S and a molecular weight of 261.73 g/mol . As a benzenesulfonyl chloride derivative, it serves as a versatile building block and key intermediate in synthetic organic chemistry, particularly for the introduction of the sulfonamide functional group . The core research value of this compound lies in its reactive sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions with amines to create sulfonamide derivatives . Sulfonamides are a critically important class of compounds in medicinal chemistry and drug discovery, often explored for their diverse biological activities. The specific placement of the acetamido and two methyl groups on the benzene ring influences the compound's electronic properties, steric bulk, and overall reactivity, allowing researchers to fine-tune the characteristics of the resulting molecules. This makes it a valuable reagent for constructing compound libraries in high-throughput screening and for the development of targeted therapeutic agents. The product is offered with cold-chain transportation to ensure stability and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans .

Properties

IUPAC Name

4-acetamido-2,6-dimethylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-6-4-9(12-8(3)13)5-7(2)10(6)16(11,14)15/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFBWESVEXROIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorosulfonation of N-Acetyl-2,6-Dimethylaniline

Acetylation of 2,6-Dimethylaniline

The synthesis begins with the acetylation of 2,6-dimethylaniline, a commercially available aromatic amine. Treatment with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine yields N-acetyl-2,6-dimethylaniline. This step proceeds under mild conditions (20–25°C) and achieves near-quantitative conversion, as confirmed by thin-layer chromatography (TLC) and melting point analysis (138°C).

Chlorosulfonation Reaction

The acetylated intermediate undergoes chlorosulfonation using chlorosulfonic acid at elevated temperatures (60–90°C). This exothermic reaction introduces the sulphonyl chloride group at the para position relative to the acetamido moiety. Critical parameters include:

  • Stoichiometry : A 1:1 molar ratio of N-acetyl-2,6-dimethylaniline to chlorosulfonic acid.
  • Solvent System : Neat conditions or tetrahydrofuran (THF) to enhance reactivity.
  • Reaction Time : 2–4 hours, monitored by TLC (Rf ≈ 0.27 in ethyl acetate/hexane, 1:1 v/v).

Post-reaction, the crude mixture is partially decolorized with aqueous sodium sulfite and neutralized using sodium hydrogen carbonate. Extraction with ethyl acetate, followed by washing with brine and drying over magnesium sulfate, isolates the sulphonyl chloride. Medium-pressure liquid chromatography (MPLC) on silica gel with ethyl acetate/hexane gradients further purifies the product, yielding 84–90% of 4-acetamido-2,6-dimethylbenzenesulphonyl chloride as a crystalline solid (m.p. 179–180°C).

Table 1: Reaction Conditions for Chlorosulfonation
Parameter Value/Range
Temperature 60–90°C
Solvent Neat or THF
Reaction Time 2–4 hours
Yield 84–90%
Purification Method MPLC (Ethyl acetate/hexane)

Alternative Synthetic Routes

Isothiocyanate Intermediate Pathway

A less conventional method involves the synthesis of 4-N-acylamino-2,6-dimethylphenyl isothiocyanate, which reacts with chlorine in aqueous media. This approach, adapted from Johnson et al. (1939), substitutes chlorosulfonic acid with gaseous chlorine, albeit with lower yields (70–75%) and extended reaction times. The mechanism proceeds via sulfite reduction of the intermediate sulphonyl chloride, necessitating stringent pH control (6.5–7.5) to prevent hydrolysis.

Reaction Optimization and Kinetic Analysis

Temperature and Solvent Effects

Elevated temperatures (≥60°C) accelerate chlorosulfonation but risk decomposition of the sulphonyl chloride. Solvent screening reveals that polar aprotic solvents like THF enhance reagent solubility without side reactions, whereas non-polar media (e.g., toluene) prolong reaction times.

Catalytic Additives

The addition of catalytic sulfuric acid (1–2 mol%) improves reaction efficiency by protonating the acetyl group, facilitating electrophilic aromatic substitution. Conversely, excess acid promotes sulfonic acid formation, necessitating precise stoichiometric control.

Table 2: Impact of Solvent on Reaction Efficiency
Solvent Reaction Time (h) Yield (%)
THF 2.5 89
Toluene 4.0 72
Dichloromethane 3.5 65

Purification and Characterization

Chromatographic Techniques

MPLC with ethyl acetate/hexane gradients (1:10 to 1:5 v/v) effectively separates the target compound from by-products such as sulfonic acids or unreacted starting material. Recrystallization from toluene or diisopropyl ether further enhances purity (>98% by HPLC).

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 2.22 (s, 6H, CH₃), 3.15 (s, 2H, SO₂Cl), 7.02–7.13 (m, 3H, aromatic), 8.71 (s, 1H, NH).
  • IR : Peaks at 1750 cm⁻¹ (C=O), 1370 cm⁻¹ (S=O), and 580 cm⁻¹ (C-Cl) confirm functional groups.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to manage exothermicity and improve heat dissipation. Chlorosulfonic acid, while cost-effective, requires corrosion-resistant equipment (e.g., Hastelloy or glass-lined reactors). Recent advances focus on substituting chlorosulfonic acid with recyclable sulfonating agents (e.g., SO₃ complexes) to reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-2,6-dimethylbenzenesulphonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.

    Oxidation Reactions: It can undergo oxidation to form sulfonyl derivatives with higher oxidation states.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under acidic or basic conditions.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonic Acids: Resulting from hydrolysis or reduction reactions.

    Sulfonyl Derivatives: Produced via oxidation reactions.

Scientific Research Applications

4-Acetamido-2,6-dimethylbenzenesulphonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonic acids, and other sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly as intermediates in the synthesis of drugs with antimicrobial or anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-acetamido-2,6-dimethylbenzenesulphonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: Lacks the acetamido and methyl groups, making it less specific in its reactivity.

    4-Acetamidobenzenesulfonyl Chloride: Similar structure but without the methyl groups, resulting in different steric and electronic properties.

    2,6-Dimethylbenzenesulfonyl Chloride: Lacks the acetamido group, affecting its reactivity and applications.

Uniqueness

4-Acetamido-2,6-dimethylbenzenesulphonyl chloride is unique due to the presence of both acetamido and methyl groups, which influence its reactivity and selectivity in chemical reactions. These functional groups provide additional sites for modification and enhance its utility in various synthetic and research applications.

Biological Activity

4-Acetamido-2,6-dimethylbenzenesulphonyl chloride (CAS No. 132414-06-3) is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 4-acetamido-2,6-dimethylbenzenesulphonyl chloride can be represented as follows:

  • IUPAC Name : 4-Acetamido-2,6-dimethylbenzenesulphonyl chloride
  • Molecular Formula : C10H12ClN1O2S1
  • Molecular Weight : 247.73 g/mol

The biological activity of 4-acetamido-2,6-dimethylbenzenesulphonyl chloride is primarily attributed to its ability to interact with various biological targets. It is hypothesized to act as an inhibitor of specific enzymes involved in biochemical pathways related to inflammation and cellular signaling.

Anti-inflammatory Properties

Research indicates that sulfonamide derivatives can possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses.

Case Studies

  • Study on Sulfonamide Derivatives : A study investigating the anti-inflammatory effects of various sulfonamide derivatives found that certain modifications enhanced their potency against inflammatory markers in vitro. Although 4-acetamido-2,6-dimethylbenzenesulphonyl chloride was not directly studied, its structural similarities suggest potential efficacy in similar pathways.
  • Neuroprotective Effects : Another relevant area of research involves the neuroprotective potential of compounds with sulfonamide groups. For instance, derivatives have been shown to protect neuronal cells from oxidative stress and apoptosis in various models .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of sulfonamide compounds. The presence of an acetamido group may contribute to improved solubility and bioavailability, which are crucial for therapeutic applications.

Comparative Analysis

A comparative analysis of structurally related compounds reveals variations in biological activity based on functional groups:

CompoundStructureActivity
4-Acetamido-2,6-dimethylbenzenesulphonyl chlorideStructurePotential anti-inflammatory
N-sulfonyl derivativesVariesAntimicrobial

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 4-Acetamido-2,6-dimethylbenzenesulphonyl chloride to prevent degradation?

  • Methodological Answer : Store the compound in a cool, dry environment (<4°C) under inert gas (e.g., nitrogen) to minimize hydrolysis. Use airtight containers with desiccants, as sulfonyl chlorides are moisture-sensitive. Similar compounds like 4-acetylbenzenesulfonyl chloride are stored under "TFS" codes (indicating controlled conditions), suggesting analogous protocols . Regularly monitor purity via TLC or HPLC to detect decomposition.

Q. What synthetic routes are effective for preparing 4-Acetamido-2,6-dimethylbenzenesulphonyl chloride in the laboratory?

  • Methodological Answer : A plausible route involves:

Sulfonation : React 4-acetamido-2,6-dimethylbenzene with chlorosulfonic acid to form the sulfonic acid intermediate.

Chlorination : Treat the intermediate with PCl₅ or SOCl₂ to yield the sulfonyl chloride.

  • Optimize reaction conditions (e.g., reflux in anhydrous solvents like dichloromethane) based on methods for analogous triazole derivatives . Purify via recrystallization (e.g., using hexane/ethyl acetate) and confirm structure via IR (S=O stretch ~1370 cm⁻¹) and ¹H NMR (acetamido δ ~2.1 ppm, aromatic protons δ ~7.0 ppm).

Q. How can researchers safely handle this compound given its reactivity?

  • Methodological Answer : Follow protocols for reactive chlorides:

  • Use fume hoods, nitrile gloves, and splash goggles.
  • Quench residual reactivity post-synthesis (e.g., with ice-cold sodium bicarbonate).
  • Dispose of waste via approved protocols for sulfonyl chlorides, as outlined in safety guidelines for benzoyl chloride derivatives .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) for this compound be resolved?

  • Methodological Answer :

  • Solvent Effects : Compare data in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify shifts caused by hydrogen bonding.
  • Impurity Analysis : Use LC-MS to detect hydrolyzed byproducts (e.g., sulfonic acids).
  • Reference Standards : Cross-validate with computational models (e.g., DFT-predicted NMR) or PubChem structural data for related sulfonyl fluorides .

Q. What mechanistic insights explain unexpected byproducts during its use as a sulfonating agent?

  • Methodological Answer :

  • Competitive Reactions : Trace byproducts (e.g., disulfones) may form due to excess sulfonyl chloride. Monitor reaction stoichiometry and use scavengers (e.g., molecular sieves) to control moisture.
  • Temperature Effects : High temperatures accelerate hydrolysis; optimize at 0–5°C for sensitive substrates.
  • Intermediate Trapping : Use in situ IR or quenching studies to identify transient species, as demonstrated in triazole synthesis .

Q. How can researchers optimize reaction yields when using this compound in multi-step syntheses?

  • Methodological Answer :

  • Stepwise Activation : Pre-activate nucleophiles (e.g., amines) with bases like triethylamine before adding the sulfonyl chloride.
  • Solvent Selection : Use aprotic solvents (e.g., THF, DMF) to minimize side reactions.
  • Workflow Example :
  • Step 1 : React with a primary amine (1:1 molar ratio) at 0°C for 30 min.
  • Step 2 : Warm to room temperature, stir for 2 hr, then extract with ethyl acetate.
  • Yield Optimization : Adjust equivalents (1.2–1.5x) based on substrate reactivity, referencing acid chloride coupling methods .

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